2-Bromo-5-cyclopropylpyridine
Overview
Description
2-Bromo-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 g/mol . The IUPAC name for this compound is 2-bromo-5-cyclopropylpyridine .
Synthesis Analysis
The synthesis of bromocyclopropylpyridines, such as 2-Bromo-5-cyclopropylpyridine, has been investigated using the Sandmeyer reaction . This involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides .Molecular Structure Analysis
The InChI code for 2-Bromo-5-cyclopropylpyridine is1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2
. The compound has a complexity of 122 and a topological polar surface area of 12.9 Ų . Physical And Chemical Properties Analysis
2-Bromo-5-cyclopropylpyridine is a solid at room temperature . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It also has one rotatable bond .Scientific Research Applications
Environmental Science
Research into the environmental fate of 2-Bromo-5-cyclopropylpyridine can provide insights into its biodegradation and potential impact on ecosystems, aiding in the assessment of its environmental safety.
Each of these applications leverages the unique chemical properties of 2-Bromo-5-cyclopropylpyridine , such as its reactivity due to the bromine atom and the steric influence of the cyclopropyl group. The compound’s utility across various fields of science highlights its importance in research and industry .
properties
IUPAC Name |
2-bromo-5-cyclopropylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBRVOAPMMHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671758 | |
Record name | 2-Bromo-5-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142197-14-5 | |
Record name | 2-Bromo-5-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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